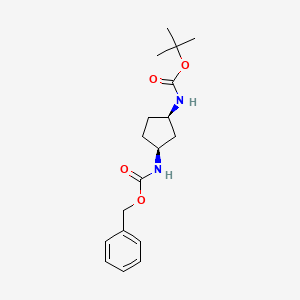

(1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane

Description

Significance of Conformationally Restricted Chiral Diamines as Building Blocks in Advanced Chemical Synthesis

Conformationally restricted chiral diamines are highly valued scaffolds in advanced chemical synthesis, particularly in the realm of medicinal chemistry and drug discovery. lifechemicals.comresearchgate.netnih.gov Their rigid framework allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that can bind to biological targets with high affinity and selectivity. lifechemicals.com By pre-organizing the molecule into a bioactive conformation, these scaffolds minimize the entropic penalty associated with binding, potentially leading to enhanced potency. lifechemicals.comresearchgate.net

The defined three-dimensional structure of these diamines makes them ideal for probing the complex topologies of protein binding sites. montclair.edu This structural constraint is a powerful tool for medicinal chemists to optimize ligand-receptor interactions, improve selectivity, and fine-tune pharmacokinetic properties. researchgate.netnih.gov The amino groups on these scaffolds serve as versatile handles for chemical modification, enabling the construction of diverse molecular libraries for screening and the development of structure-activity relationships. lifechemicals.commontclair.edu

Historical Context of Chiral Cyclopentane (B165970) Diamine Synthesis and their Evolution as Chiral Scaffolds

The history of chiral cyclopentane diamines reveals a trajectory of evolving synthetic strategies and a growing appreciation for their utility. For instance, trans-cyclopentane-1,2-diamine was first reported in the early 20th century but was historically underutilized compared to its more popular six-membered ring counterpart, trans-cyclohexane-1,2-diamine. researchgate.net The initial lack of interest was largely due to challenges in its synthesis, including issues with stability and the complexity of classical synthetic routes. researchgate.net

Over the decades, advancements in synthetic organic chemistry have led to the development of more efficient and stereoselective methods for constructing the cyclopentane core. acs.orgnih.gov These modern techniques have renewed interest in cyclopentane-based scaffolds. The evolution from classical resolution methods to asymmetric synthesis has provided access to a wider array of enantiomerically pure cyclopentane diamines. This has, in turn, expanded their application as chiral ligands in asymmetric catalysis, as components of molecular receptors, and as key intermediates in the synthesis of biologically active compounds. researchgate.net

Overview of (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane within the Chiral Diamine Landscape

This compound is a prime example of a modern chiral building block designed for sophisticated multi-step synthesis. Its key feature is the presence of two distinct, orthogonally protected amino groups: the tert-butyloxycarbonyl (Boc) group and the carboxybenzyl (Cbz) group. This orthogonal protection scheme is of paramount importance as it allows for the selective removal of one protecting group in the presence of the other, enabling sequential and site-specific modification of the two nitrogen atoms.

This compound is synthesized from its mono-protected precursor, tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate. The free amino group of this precursor can be readily acylated with benzyl (B1604629) chloroformate under standard conditions to yield the target di-protected diamine.

The value of this compound lies in its role as a versatile intermediate. It provides a rigid cyclopentane backbone with two differentially addressable nitrogen nucleophiles, making it an ideal starting material for the synthesis of complex molecules where precise control over the introduction of substituents is crucial.

Below are the physicochemical properties of the mono-protected precursor and the target compound.

| Property | tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | This compound |

|---|---|---|

| Synonym | (1R,3S)-3-Amino-1-(Boc-amino)cyclopentane | tert-Butyl ((1R,3S)-3-(((benzyloxy)carbonyl)amino)cyclopentyl)carbamate |

| Molecular Formula | C10H20N2O2 | C18H26N2O4 |

| Molecular Weight | 200.28 g/mol nih.gov | 334.41 g/mol |

| CAS Number | 774212-81-6 nih.gov | Not available |

| Physical Form | Solid | Not available |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVRCBRFPDMCW-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 1r,3s 1 Boc Amino 3 Cbz Amino Cyclopentane and Analogous Chiral Cyclopentane Diamines

Retrosynthetic Analysis of the (1R,3S)-Diaminocyclopentane Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. ias.ac.inicj-e.org Applying this logic to (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane reveals several strategic pathways for its synthesis.

The primary disconnections involve the C-N bonds of the two protected amino groups. This leads to a key intermediate, a cyclopentane (B165970) core with functionalities at the C1 and C3 positions that can be converted to amines. A logical precursor would be a cyclopentanone (B42830) or a cyclopentene (B43876) derivative, where the stereochemistry can be set before or during the introduction of the nitrogen atoms.

A plausible retrosynthetic tree for the (1R,3S)-diaminocyclopentane core is as follows:

Target Molecule: this compound.

Level 1 Precursors: Disconnection of the C-N bonds suggests precursors like a chiral 1,3-cyclopentanediol, a 1-amino-3-cyclopentanol, or a cyclopentene oxide. These intermediates allow for the diastereoselective introduction of the amino groups.

Level 2 Precursors: These functionalized cyclopentanes can be traced back to a common chiral cyclopentene or a prochiral cyclopentanone. The challenge then becomes the enantioselective synthesis of this five-membered ring.

Level 3 Precursors: The chiral cyclopentene can be synthesized via several powerful reactions, such as Ring-Closing Metathesis (RCM) of an acyclic diene, a [3+2] cycloaddition, or an asymmetric annulation reaction. nih.govbaranlab.org Alternatively, the core can be derived from enantiopure starting materials from the "chiral pool," such as sugars or amino acids. escholarship.org

This analysis highlights that the core synthetic challenges are twofold: the enantioselective construction of the cyclopentane ring system and the subsequent diastereoselective installation of the two amino groups with the desired (1R,3S) configuration.

Enantioselective Approaches to the Cyclopentane Ring System

The construction of the chiral cyclopentane nucleus is the cornerstone of the synthesis. Modern organic chemistry offers several powerful methodologies to achieve this with high levels of stereocontrol.

Ring-Closing Metathesis (RCM) has emerged as a robust method for synthesizing cyclic alkenes, including 5-membered rings, from acyclic diene precursors. wikipedia.orgorganic-chemistry.org The reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, is valued for its high functional group tolerance. organic-chemistry.org The key to an enantioselective RCM approach is the use of a chiral, non-racemic diene precursor.

A common strategy involves synthesizing a diene from a chiral starting material. For instance, polyhydroxylated cyclopentane derivatives can be synthesized from hexoses like D-mannose. nih.gov In such a synthesis, the sugar is elaborated into an acyclic diene through a series of protection and olefination steps. Subsequent RCM of this diene intermediate forges the cyclopentene ring, preserving the stereochemical information from the original sugar. nih.gov This method is particularly effective for creating highly functionalized cyclopentenes that can be further modified. nih.govrsc.org

The efficiency of RCM can be influenced by the catalyst and reaction conditions. Second-generation Grubbs' catalysts are often more versatile and efficient. organic-chemistry.org The general mechanism proceeds through a metallacyclobutane intermediate, with the driving force for the reaction often being the release of volatile ethylene (B1197577) gas from terminal alkenes. organic-chemistry.org

Table 1: Examples of RCM in Chiral Cyclopentene Synthesis

| Precursor Source | Key Diene Intermediate | Catalyst | Product | Reference |

|---|---|---|---|---|

| D-Mannose | Polysubstituted diolefin | Grubbs' II Catalyst | Polyhydroxylated cyclopentene ester | nih.gov |

| D-Galactose | Polysubstituted diolefin | Grubbs' II Catalyst | Polyhydroxylated cyclopentene ester | nih.gov |

| D-Glucal | Formyl-olefin | Grubbs' I Catalyst | Aminocyclopentitol precursor | rsc.org |

[3+2] cycloaddition reactions are a powerful class of reactions for constructing five-membered rings in a convergent and often highly stereoselective manner. nih.gov These reactions involve the combination of a three-atom component (a 1,3-dipole or its equivalent) with a two-atom component (a dipolarophile, typically an alkene). nih.govorganic-chemistry.org

One prominent strategy involves the use of trimethylenemethane (TMM) equivalents, often catalyzed by palladium. nih.govresearchgate.net The enantioselective cycloaddition of palladated TMM with electron-deficient alkenes can generate substituted cyclopentanes with excellent stereocontrol. nih.gov Another approach utilizes donor-acceptor cyclopropanes as C-3 synthons, which react with enamides or other alkenes in a formal [3+2] cycloaddition to yield highly substituted cyclopentanes, often as single diastereomers. frontiersin.org

Organocatalysis has also enabled novel [3+2] annulations. For example, a multicatalytic cascade involving a secondary amine and an N-heterocyclic carbene (NHC) can facilitate a formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes to produce densely functionalized cyclopentanones with high enantioselectivity. nih.gov Similarly, chiral isothiourea catalysts can be used to generate α,β-unsaturated acylammonium intermediates that undergo a Michael-aldol-β-lactonization cascade to deliver complex cyclopentanes with control over up to three stereogenic centers. nih.gov

Table 2: Selected [3+2] Cycloaddition Methodologies for Cyclopentane Synthesis

| Three-Atom Component | Two-Atom Component | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Trimethylenemethane (TMM) equivalent | Electron-deficient alkene | Palladium complex | Enantioselective formation of two C-C bonds | nih.govresearchgate.net |

| Donor-Acceptor Cyclopropane | α,β-Unsaturated Enamide | NaOH | Chemo- and diastereoselective; forms spirocyclopentanes | frontiersin.org |

| Vinylcarbenoid (from diazobutenoate) | Vinyl ether | Chiral Rhodium complex | Asymmetric synthesis of vinylcyclopropanes, rearranges to cyclopentenes | acs.org |

| 1,3-Dicarbonyl (via enamine) | α,β-Unsaturated aldehyde | Chiral secondary amine / NHC | Multicatalytic cascade; high enantioselectivity | nih.gov |

Asymmetric annulation and cyclization reactions provide another direct route to chiral cyclopentane frameworks. These methods often involve cascade or domino sequences where multiple bonds and stereocenters are formed in a single operation, leading to a rapid increase in molecular complexity. nih.govnih.gov

A rhodium-catalyzed domino sequence starting from vinyldiazoacetates and allylic alcohols can generate cyclopentanes bearing four stereocenters with extremely high stereoselectivity (e.g., 99% ee, >97:3 dr). nih.gov This complex cascade involves an oxonium ylide formation, nih.govnih.gov-sigmatropic rearrangement, oxy-Cope rearrangement, and an intramolecular carbonyl-ene reaction. nih.gov

Organocascade processes are also highly effective. For instance, the reaction of 1,3-dicarbonyls with α,β-unsaturated aldehydes can be catalyzed by a chiral secondary amine (like a prolinol derivative) to initiate a Michael addition. The resulting intermediate can then be cyclized in situ, often through an aldol (B89426) reaction, to form functionalized cyclopentanes. nih.gov

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, terpenes, and carbohydrates. escholarship.orgwikipedia.org Using these materials as starting points is a highly efficient strategy for asymmetric synthesis, as the inherent chirality of the starting material can be transferred to the target molecule. wikipedia.org

Carbohydrates are particularly versatile precursors for polyhydroxylated cyclopentanes. elsevierpure.com For example, D-mannose and D-galactose have been successfully converted into polyhydroxylated cyclopentane β-amino acids. nih.gov The general strategy involves:

Selective protection of hydroxyl groups on the sugar.

Chain extension and modification to introduce two olefinic functionalities.

Ring-closing metathesis (RCM) to form the five-membered ring.

Further functional group manipulation to install the desired amino groups.

This approach leverages the dense stereochemical information of the starting sugar to construct the cyclopentane core with predetermined absolute stereochemistry, making it a powerful tool for accessing specific enantiomers of target molecules. nih.gov

Diastereoselective Introduction of Amino Functionalities

Once the chiral cyclopentane core is established, the next critical phase is the diastereoselective introduction of the two amino groups to achieve the desired 1,3-cis or 1,3-trans relationship. For the target molecule, this compound, a 1,3-trans configuration is required.

Several methods can be employed to control the diastereoselectivity of amination:

Aza-Michael Addition: A key strategy for introducing the second amino group is the stereoselective aza-Michael (or conjugate) addition to a cyclopentene precursor. For example, starting with a chiral cyclopent-1-ene-1-carboxylic acid ester (derived from RCM), the addition of an amine nucleophile can be directed by the existing stereocenters on the ring to favor the formation of one diastereomer. nih.gov

Reductive Amination: If the key intermediate is a chiral cyclopentanone, reductive amination can be used to install an amino group. The stereochemical outcome is often controlled by the steric hindrance of the existing substituents on the ring, which directs the approach of the hydride reagent. Sequential reductive aminations with different amines can provide access to differentially protected diamines.

Nucleophilic Substitution (SN2): An intermediate with a good leaving group (e.g., a triflate or tosylate) can undergo SN2 displacement with an azide (B81097) salt (e.g., sodium azide) followed by reduction. The inversion of stereochemistry inherent to the SN2 mechanism provides excellent stereocontrol. This can be applied sequentially to a diol or a hydroxy-leaving group precursor.

Ring-Opening of Bicyclic Intermediates: A powerful strategy involves the formation of a strained bicyclic system that can be opened stereoselectively. For instance, a bicyclic hydrazine (B178648) precursor can be used to prepare fluorinated 1,3-diaminocyclopentanes diastereoselectively. nih.gov Similarly, the ring opening of chiral sulfates derived from 1,2-diols can be a key step in controlling stereochemistry. rsc.org

The choice of protecting groups (Boc and Cbz in the target molecule) is also crucial, as they must be orthogonal to allow for selective deprotection and further functionalization if needed.

Aza-Michael Additions to Cyclopentene Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. In the context of cyclopentane diamine synthesis, this reaction can be applied to cyclopentene-derived substrates. Highly functionalized chiral cyclopentanes can be synthesized through catalytic enantio- and diastereoselective double Michael addition reactions. nih.gov The reaction can be rendered asymmetric through the use of chiral catalysts, such as squaramide derivatives, which can activate both the amine nucleophile and the Michael acceptor to facilitate a stereoselective transformation. buchler-gmbh.commdpi.com

A plausible strategy involves the reaction of a chiral amine with a cyclopentenone derivative. The initial 1,4-addition sets one stereocenter, and subsequent functional group manipulation of the ketone can be used to install the second amine group. The selectivity of the aza-Michael addition can be influenced by the choice of catalyst and reaction conditions, making it a versatile method for accessing specific diastereomers. nih.gov

Table 1: Catalytic Systems for Asymmetric Aza-Michael Additions

| Catalyst Type | Amine Nucleophile | Michael Acceptor | Typical Selectivity |

|---|---|---|---|

| Chiral Squaramide | Protected Amine (e.g., carbamate) | α,β-Unsaturated Ester/Ketone | High to excellent enantioselectivity (up to 99% ee) |

| Chiral Cyclopropenimine | Glycine Ester Imine | α,β-Unsaturated Pyrazolamide | Excellent enantioselectivity (up to 99% ee) rsc.org |

Stereocontrolled Aziridine (B145994) Ring Opening Strategies

Aziridines, three-membered nitrogen-containing heterocycles, are valuable intermediates in synthesis due to their ring strain. The nucleophilic ring-opening of chiral aziridines provides a reliable method for the stereospecific synthesis of 1,2-diamines. nih.govresearchgate.net This strategy can be adapted to cyclopentane systems by using a cyclopentane-fused aziridine as the starting material.

The ring-opening reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon center attacked by the nucleophile. This allows for predictable and controlled installation of the second amine group. A variety of nitrogen nucleophiles, including other amines or azide salts (which can be subsequently reduced), can be used to open the aziridine ring. nih.govrsc.org The regioselectivity of the ring-opening can be controlled by the substituents on the aziridine ring and the choice of reaction conditions. nih.gov

Table 2: Nucleophilic Ring-Opening of Aziridines for Diamine Synthesis

| Aziridine Substrate | Nucleophile | Conditions | Outcome |

|---|---|---|---|

| N-Tosyl-cyclopentane-fused aziridine | Benzylamine | Catalyst- and solvent-free | Regio- and stereoselective formation of the corresponding 1,2-diamine rsc.org |

| Trisubstituted ethynyl (B1212043) aziridine | Various amines | Mild conditions | Complete regio- and stereoselective formation of vicinal diamines nih.govresearchgate.net |

Asymmetric Amination Reactions

Direct asymmetric amination reactions offer an efficient route to chiral amines from prochiral precursors like ketones or olefins. Asymmetric reductive amination of a ketone, for instance, can convert a cyclopentanone derivative into a chiral aminocyclopentane. researchgate.net This transformation typically employs a chiral catalyst, often based on transition metals like ruthenium or rhodium, in the presence of an amine source and a reducing agent. researchgate.net

Another powerful method is the palladium-catalyzed asymmetric allylic amination of cyclopentene derivatives. This reaction can install an amine group on an allylic position with high enantioselectivity. nih.gov A sequential approach involving two different catalytic amination steps could potentially be used to construct the desired 1,3-diamine structure. A review of modern techniques highlights various catalytic strategies for the asymmetric synthesis of 1,2-diamines, including the hydroamination of enamines and the diamination of olefins, which could be adapted for cyclopentane systems. rsc.org

Strecker Reaction Derivatives in Cyclopentane Amino Acid Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. studysmarter.co.ukwikipedia.orgorganic-chemistry.org The reaction involves the treatment of a carbonyl compound with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com When applied to a ketone like cyclopentanone, this reaction yields an α,α-disubstituted amino acid, a structure analogous to the C1 position of the target molecule. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, one could envision starting with a 3-(Cbz-amino)cyclopentanone. A modified Strecker reaction on this ketone would introduce the second nitrogen and a nitrile group (a carboxylic acid precursor) at the C1 position. The stereochemical outcome of the Strecker reaction can be controlled by using a chiral amine auxiliary or a chiral catalyst, leading to an asymmetric Strecker reaction. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile and further functional group manipulation would lead to the desired diamine. This approach has been successfully used in the enantioselective synthesis of related compounds like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. nih.gov

Curtius Rearrangement and Isocyanate Trapping for Amine Formation

The Curtius rearrangement is a highly reliable and versatile reaction for converting a carboxylic acid into a primary amine with complete retention of stereochemistry. nih.govwikipedia.org The process involves the thermal decomposition of an acyl azide, derived from the carboxylic acid, into an isocyanate, which is then trapped by a nucleophile. organic-chemistry.orgrsc.orgnih.gov

This methodology is exceptionally well-suited for the synthesis of orthogonally protected diamines. The key isocyanate intermediate can be trapped with different nucleophiles to generate various protected amine functionalities. wikipedia.org

Trapping with tert-butanol (B103910) yields a Boc-protected amine . wikipedia.org

Trapping with benzyl (B1604629) alcohol yields a Cbz-protected amine . wikipedia.org

Therefore, a synthetic strategy could start with a cyclopentane scaffold containing a carboxylic acid and a protected amine with the correct relative stereochemistry. Conversion of the carboxylic acid to an acyl azide followed by the Curtius rearrangement in the presence of either tert-butanol or benzyl alcohol would install the second, orthogonally protected amine group, directly leading to a precursor of the target molecule.

Table 3: Isocyanate Trapping in the Curtius Rearrangement

| Carboxylic Acid Precursor | Rearrangement Conditions | Trapping Nucleophile | Product |

|---|---|---|---|

| R-COOH | 1. Acyl azide formation (e.g., with DPPA) 2. Heat | Water (H₂O) | Primary Amine (R-NH₂) organic-chemistry.org |

| R-COOH | 1. Acyl azide formation 2. Heat | tert-Butanol (t-BuOH) | Boc-protected Amine (R-NHBoc) wikipedia.org |

| R-COOH | 1. Acyl azide formation 2. Heat | Benzyl Alcohol (BnOH) | Cbz-protected Amine (R-NHCbz) wikipedia.org |

Orthogonal Protecting Group Strategies for Diamines

In the synthesis of complex molecules with multiple similar functional groups, such as diamines, the use of an orthogonal protecting group strategy is essential. masterorganicchemistry.com Orthogonal protecting groups are distinct groups that can be removed under specific conditions without affecting the other. studysmarter.co.ukuniurb.it The combination of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups is a classic example of an orthogonal pair for protecting amines. biosynth.com

The Boc group is labile under strong acidic conditions, while the Cbz group is stable to acid but can be removed by catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This orthogonality allows for the selective deprotection and subsequent functionalization of one amine group in the presence of the other, which is a critical requirement for the synthesis of complex derivatives from the this compound scaffold. masterorganicchemistry.com

Chemoselective Introduction and Removal of Boc and Cbz Groups

The ability to chemoselectively introduce and remove the Boc and Cbz protecting groups is fundamental to their utility. Their distinct chemical properties allow for precise manipulation throughout a synthetic sequence.

Introduction of Protecting Groups: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base. masterorganicchemistry.com The Cbz group is commonly installed using benzyl chloroformate (Cbz-Cl) and a base. total-synthesis.comorganic-chemistry.org For a diamine, it is possible to achieve mono-protection by carefully controlling the stoichiometry of the protecting group reagent. researchgate.net

Table 4: Chemoselective Introduction of Boc and Cbz Groups

| Protecting Group | Reagent | Typical Conditions |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Amine, mild base (e.g., NEt₃, NaHCO₃), solvent (e.g., CH₂Cl₂, THF) |

Removal of Protecting Groups: The selective removal of these groups is the cornerstone of the orthogonal strategy. The Boc group is efficiently cleaved using strong acids like trifluoroacetic acid (TFA), which protonates the carbamate (B1207046) and leads to its collapse, releasing the free amine, carbon dioxide, and tert-butyl cation. masterorganicchemistry.commasterorganicchemistry.com In contrast, the Cbz group is readily removed under neutral conditions via catalytic hydrogenation, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. total-synthesis.comorganic-chemistry.org This process, known as hydrogenolysis, cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene. total-synthesis.com The acid-labile Boc group is completely stable to these hydrogenation conditions, and the Cbz group is generally stable to the acidic conditions used for Boc removal, demonstrating their mutual orthogonality. total-synthesis.commasterorganicchemistry.com

Table 5: Orthogonal Removal of Boc and Cbz Groups

| Protecting Group | Reagent | Conditions | Byproducts | Stability of Other Group |

|---|---|---|---|---|

| Boc | Trifluoroacetic acid (TFA) | Neat TFA or in CH₂Cl₂, room temp. | CO₂, Isobutylene | Cbz group is stable |

Chemical Transformations and Advanced Functionalization of the 1r,3s 1 Boc Amino 3 Cbz Amino Cyclopentane Scaffold

Selective Deprotection and Functional Group Interconversion

The differential protection of the two amino groups is the cornerstone of the scaffold's utility, permitting selective manipulation of one amine while the other remains shielded.

Differential Cleavage of Boc and Cbz Protecting Groups

The Boc and Cbz groups are chosen for their distinct cleavage conditions, a concept known as orthogonal protection. masterorganicchemistry.com The Boc group is labile under acidic conditions, whereas the Cbz group is typically removed via catalytic hydrogenation. masterorganicchemistry.comresearchgate.net This difference allows for the selective deprotection of either amine, yielding a mono-protected intermediate that is ready for subsequent functionalization.

The tert-butyl carbamate (B1207046) (Boc) group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com This process generates a free amine at the C1 position while leaving the Cbz group at the C3 position intact. Conversely, the Cbz group can be selectively removed by hydrogenolysis, commonly employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netorganic-chemistry.org These conditions are mild and neutral, preserving the acid-sensitive Boc group. masterorganicchemistry.com

| Protecting Group | Position | Deprotection Reagents | Resulting Intermediate |

|---|---|---|---|

| Boc | C1 | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | (1R,3S)-1-amino-3-(Cbz-amino)cyclopentane |

| Cbz | C3 | H₂, Palladium on Carbon (Pd/C) in Methanol (MeOH) or Ethyl Acetate (EtOAc) | (1R,3S)-1-(Boc-amino)-3-aminocyclopentane |

Conversion to Other Amine Derivatives (e.g., Fmoc-protected, Tosyl-protected)

Following selective deprotection, the newly exposed free amine can be reprotected with alternative functional groups, thereby expanding the synthetic possibilities. This functional group interconversion is critical for multi-step syntheses, particularly in solid-phase peptide synthesis or when different chemical stability is required.

For instance, after the selective removal of the Boc group, the resulting primary amine at C1 can be reacted with 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) or Fmoc-Cl in the presence of a mild base to install the base-labile Fmoc group. researchgate.netnih.gov This creates a new orthogonally protected scaffold, (1R,3S)-1-(Fmoc-amino)-3-(Cbz-amino)cyclopentane, which is valuable in peptide chemistry.

Alternatively, the free amine can be converted to a sulfonamide by reaction with p-toluenesulfonyl chloride (TsCl), yielding a tosyl-protected derivative. Tosyl groups are exceptionally stable and can alter the electronic and steric properties of the molecule.

| Starting Intermediate | Reagent | Base (if required) | New Protecting Group | Final Product |

|---|---|---|---|---|

| (1R,3S)-1-amino-3-(Cbz-amino)cyclopentane | Fmoc-OSu | Diisopropylethylamine (DIPEA) | Fmoc | (1R,3S)-1-(Fmoc-amino)-3-(Cbz-amino)cyclopentane |

| (1R,3S)-1-(Boc-amino)-3-aminocyclopentane | TsCl | Pyridine or Triethylamine (TEA) | Tosyl (Ts) | (1R,3S)-1-(Boc-amino)-3-(tosylamino)cyclopentane |

Introduction of Diverse Side Chains and Substituents onto the Cyclopentane (B165970) Ring

Beyond manipulating the amino groups, the cyclopentane ring itself can be functionalized to introduce additional diversity and complexity.

Functionalization at C3-position and other Carbon Centers

Direct C-H functionalization of the cyclopentane ring, particularly at positions adjacent to the existing substituents, represents an advanced strategy for introducing new chemical handles. While challenging, modern catalytic methods can potentially achieve site-selective alkylation, arylation, or other modifications. For example, after deprotection of the Cbz group at the C3 position, the resulting amine could be transformed into a directing group to facilitate a metal-catalyzed C-H activation at an adjacent carbon center. Such transformations allow for the installation of substituents without a pre-existing functional group, offering an efficient route to novel derivatives.

Derivatization for Subsequent Conjugation and Linker Attachment

The selectively deprotected amino groups are ideal handles for attaching linkers or reporter molecules. This is a common strategy in the development of chemical probes, bioconjugates, and targeted drug delivery systems. A free amine can be acylated with a variety of linkers possessing a secondary functional group suitable for bioorthogonal reactions.

For example, reacting the mono-deprotected amine with an N-hydroxysuccinimide (NHS) ester of a linker containing a terminal alkyne or azide (B81097) group installs a handle for "click chemistry" reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This enables the covalent attachment of the scaffold to biomolecules, surfaces, or imaging agents.

| Free Amine Position | Linker Type (Activated Form) | Terminal Group | Application |

|---|---|---|---|

| C1 or C3 | NHS-ester of 4-pentynoic acid | Alkyne | Click Chemistry (CuAAC, SPAAC) |

| C1 or C3 | NHS-ester of 4-azidobutanoic acid | Azide | Click Chemistry (CuAAC, SPAAC) |

| C1 or C3 | Maleimide-PEG-NHS ester | Maleimide | Conjugation to thiols (e.g., cysteine residues) |

Formation of Polyfunctionalized Cyclopentane Derivatives

By combining the strategies of selective deprotection, functional group interconversion, and derivatization, it is possible to create highly complex, polyfunctionalized cyclopentane derivatives. beilstein-journals.orgnih.govnih.gov A synthetic sequence might involve the selective deprotection of the Boc group, followed by the attachment of a specific side chain or linker at the C1-amine. Subsequently, the Cbz group at the C3 position can be removed and the resulting amine can be modified with a different functional moiety. This stepwise approach provides complete control over the final structure, allowing for the precise placement of multiple, distinct chemical entities on a single cyclopentane core. Such polyfunctionalized scaffolds are of significant interest for creating multivalent ligands, sophisticated molecular probes, and advanced materials. researchgate.netbeilstein-journals.org

Academic Applications of 1r,3s 1 Boc Amino 3 Cbz Amino Cyclopentane As a Chiral Building Block

Design and Synthesis of Conformationally Restricted Peptides and Peptidomimetics

The incorporation of cyclic amino acids into peptides is a well-established strategy for introducing conformational constraints, which can lead to enhanced biological activity, selectivity, and metabolic stability. The (1R,3S)-diaminocyclopentane core, derived from (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, serves as a valuable component in the synthesis of such modified peptides.

Incorporation into β-Peptides and Peptide Foldamers

While specific studies detailing the incorporation of this compound into β-peptides and foldamers are not extensively documented in publicly available literature, the broader class of cyclopentane-based β-amino acids is recognized for inducing stable secondary structures. nih.govnih.gov These constrained cyclic residues are known to promote the formation of well-defined helical and sheet-like structures in oligomers. nih.govresearchgate.net The defined stereochemistry of the diaminocyclopentane unit is crucial for controlling the folding pattern of the resulting peptide. uab.cat The ability to orthogonally deprotect the Boc and Cbz groups allows for the selective elongation of the peptide chain from either amino functionality, offering a modular approach to constructing complex peptidomimetics. nih.gov

Chiral Ligands and Organocatalysts in Asymmetric Transformations

The deprotection of this compound yields the chiral (1R,3S)-diaminocyclopentane, a C₂-symmetric diamine that is an attractive scaffold for the development of chiral ligands and organocatalysts.

Application in Metal-Catalyzed Asymmetric Synthesis

Chiral diamines are fundamental components of ligands for a wide range of metal-catalyzed asymmetric reactions. nih.govresearchgate.netresearchgate.net Ligands derived from chiral backbones like diaminocyclohexane have demonstrated high efficacy in reactions such as asymmetric hydrogenation. rsc.orgnih.gov While the application of ligands specifically derived from (1R,3S)-diaminocyclopentane in metal-catalyzed reactions, particularly with novel systems like Cd(II)-Au(I), is not found in the current body of scientific literature, the structural analogy to well-established chiral diamines suggests significant potential. The C₂-symmetry of the (1R,3S)-diaminocyclopentane core is a desirable feature in ligand design, often leading to high levels of stereocontrol. researchgate.net

A summary of representative chiral diamine backbones used in the synthesis of ligands for asymmetric catalysis is presented below.

| Chiral Diamine Backbone | Metal | Type of Asymmetric Reaction | Reference |

| (1R,2R)-Diaminocyclohexane | Mn(I) | Hydrogenation of Ketones | nih.gov |

| (1R,2R)-Diaminocyclohexane | Cu(I) | Cyclopropanation of Styrene | researchgate.net |

| General C₂-Symmetric Diamines | Various Transition Metals | Various | researchgate.net |

Role as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.netmdpi.com While there is a lack of specific published examples demonstrating the use of (1R,3S)-diaminocyclopentane as a chiral auxiliary, related cyclic amino alcohols have been shown to be highly effective. nih.gov For instance, (1S,2R)-2-aminocyclopentan-1-ol, a structurally similar compound, has been used as a precursor for a chiral auxiliary that provides excellent diastereoselectivities (>99% de) in asymmetric alkylation and aldol (B89426) reactions. nih.gov The effectiveness of such auxiliaries relies on their ability to create a sterically biased environment around the reaction center. Given its rigid structure and defined stereochemistry, (1R,3S)-diaminocyclopentane has the potential to serve as a precursor to effective chiral auxiliaries. nih.govyale.edu

Below is a table highlighting the performance of a chiral auxiliary derived from a related aminocyclopentanol.

| Reaction | Substrate | Product Diastereomeric Excess (de) | Reference |

| Asymmetric Alkylation | Propionyl Imide | >99% | nih.gov |

| Asymmetric Aldol Reaction | Propionyl Imide + Isobutyraldehyde | >99% | nih.gov |

| Asymmetric Aldol Reaction | Propionyl Imide + Benzaldehyde | >99% | nih.gov |

Development of Organocatalytic Systems

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral diamines are a cornerstone in the design of bifunctional organocatalysts, which often employ a combination of a Lewis basic site (the amine) and a hydrogen-bond donor moiety. mdpi.com These catalysts can effectively activate both the nucleophile and the electrophile, leading to high enantioselectivity. While organocatalysts based on the (1R,3S)-diaminocyclopentane scaffold have not been specifically reported, the broader class of chiral diamines, such as those derived from diaminocyclohexane, has been extensively used to create highly successful organocatalysts for a variety of transformations. mdpi.com The development of organocatalysts from (1R,3S)-diaminocyclopentane remains an area with potential for future exploration.

Molecular Recognition and Supramolecular Chemistry

The well-defined spatial arrangement of the amino groups on the cyclopentane (B165970) ring of this compound makes it an excellent candidate for the development of synthetic receptors in supramolecular chemistry. The ability to selectively deprotect and modify the Boc and Cbz protected amines allows for the introduction of various binding motifs and signaling units, leading to receptors with tailored specificities.

While direct studies employing this compound for receptor development are not extensively documented, the utility of the chiral 1,3-diaminocyclopentane scaffold is well-established in the design of receptors for both anions and cations. The diamine core can be functionalized with hydrogen bond donors, such as ureas, thioureas, or amides, to create a pre-organized binding pocket for anions like carboxylates and phosphates. The chirality of the cyclopentane backbone is crucial for inducing enantioselectivity in the binding of chiral anions.

Similarly, the amino groups can be incorporated into macrocyclic structures, such as crown ethers or cyclophanes, to generate receptors for cations. The stereochemistry of the diaminocyclopentane unit influences the conformation of the macrocycle, thereby dictating its selectivity for different metal ions or organic cations. The development of tripodal receptors has shown promise for the selective binding of cations like ammonium (B1175870) ions.

The rigid and chiral nature of the (1R,3S)-diaminocyclopentane framework is instrumental in studies of chiral discrimination and enantiodifferentiation. Receptors derived from this scaffold can exhibit significant differences in their binding affinities for the two enantiomers of a chiral guest molecule. This enantiodifferentiation arises from the diastereomeric complexes formed between the chiral host and each enantiomer of the guest, which have different stabilities.

Research on related chiral diamine-derived receptors has demonstrated their effectiveness in discriminating between the enantiomers of amino acids and their derivatives. Techniques such as NMR spectroscopy are often employed to study these interactions and quantify the degree of chiral recognition. For instance, the differential shifting of proton signals in the NMR spectrum upon addition of a chiral guest to a solution of the chiral receptor provides a direct measure of the enantioselective binding.

| Receptor Type | Guest Molecule | Technique | Key Finding |

| Cyclophane | Amino Acid Derivatives | NMR Spectroscopy | Good chiral recognition with distinct shifts for L- and D-enantiomers. nih.gov |

| Macrocyclic Peptide | SARS-CoV-2 Main Protease | X-ray Crystallography | Incorporation of a related cyclopentane amino acid enhances binding and proteolytic stability. scienceopen.comu-tokyo.ac.jp |

| Steroid-based Receptor | Unprotected Amino Acids | NMR Spectroscopy | Enantioselective recognition of L-tryptophan was observed. bris.ac.ukbris.ac.uk |

Precursors for Carbocyclic Nucleosides and Analogs

Carbocyclic nucleosides are a class of compounds in which the furanose sugar of a natural nucleoside is replaced by a carbocyclic ring, such as cyclopentane or cyclopentene (B43876). This modification imparts greater metabolic stability by removing the labile glycosidic bond, making them attractive targets for antiviral and anticancer drug development. The chiral diaminocyclopentane core of this compound serves as a valuable precursor for the synthesis of these important therapeutic agents.

The synthesis of carbocyclic nucleosides often involves the coupling of a nucleobase to a suitably functionalized carbocyclic core. The two amino groups of the title compound, after appropriate modifications, can serve as handles for the attachment of purine (B94841) or pyrimidine (B1678525) bases. The defined stereochemistry of the cyclopentane ring is critical for the biological activity of the resulting nucleoside analog. Numerous synthetic strategies have been developed for the preparation of carbocyclic nucleosides from chiral cyclopentane derivatives. researchgate.netnih.govnih.govbiorxiv.org

| Carbocyclic Nucleoside Analog | Therapeutic Target | Precursor Type |

| Abacavir | HIV Reverse Transcriptase | Chiral Cyclopentene Amine |

| Entecavir | HBV Reverse Transcriptase | Chiral Cyclopentane Derivative |

| Carbovir | HIV Reverse Transcriptase | Chiral Cyclopentene Amine |

Scaffold for Macrocyclic Systems and their Controlled Chirality

By selectively deprotecting and reacting the Boc and Cbz protected amino groups with bifunctional linkers, a variety of macrocyclic architectures can be synthesized. These include macrocyclic peptides, crown ethers, and other complex cyclic structures. The chirality of the diaminocyclopentane building block is transferred to the macrocycle, influencing its properties and potential applications in areas such as catalysis, molecular recognition, and materials science. A notable example is the incorporation of (1R,3S)-3-aminocyclopentane carboxylic acid into macrocyclic peptide inhibitors, which has been shown to be effective against the SARS-CoV-2 main protease. scienceopen.comu-tokyo.ac.jp This highlights the potential of the (1R,3S)-diaminocyclopentane scaffold in designing conformationally constrained and biologically active macrocycles.

| Macrocycle Type | Building Block | Application |

| Macrocyclic Peptide | (1R,3S)-3-aminocyclopentane carboxylic acid | Enzyme Inhibition scienceopen.comu-tokyo.ac.jp |

| Amine Macrocycles | trans-1,2-diaminocyclopentane | Chiral Guest Recognition rsc.org |

| Imine Macrocycles | Chiral Diamines | Supramolecular Chemistry mdpi.com |

Stereochemical Analysis and Conformational Studies of Cyclopentane Diamine Scaffolds

Influence of (1R,3S) Stereochemistry on Overall Molecular Conformation

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate the torsional strain that would be present in a flat structure. libretexts.orglumenlearning.commsu.edu The two most common low-energy conformations are the "envelope" (C_s symmetry), where four carbon atoms are coplanar and the fifth is out of the plane, and the "twist" or "half-chair" (C_2 symmetry), where three atoms are coplanar with the other two displaced on opposite sides of the plane. libretexts.orgresearchgate.net These conformations are not static but can interconvert through a low-energy process known as pseudorotation. researchgate.netdalalinstitute.com

The introduction of substituents onto the cyclopentane ring significantly influences its preferred conformation by creating steric and electronic effects. In (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, the substituents are in a cis relationship. This stereochemical arrangement forces the two bulky protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), onto the same face of the ring. To minimize steric hindrance between these groups and with the ring's hydrogen atoms, the cyclopentane backbone will pucker in a way that maximizes their separation.

The preferred conformation will seek to place the large substituents in pseudo-equatorial positions to reduce steric strain. youtube.com However, due to the cis-1,3-substitution pattern, it is impossible for both groups to occupy equatorial-like positions simultaneously in a simple chair-like conformation. Therefore, the molecule likely adopts a specific envelope or twist conformation that represents the lowest energy compromise, balancing torsional strain within the ring and steric interactions between the substituents. Studies on analogous 1,3-disubstituted cyclopentane systems have shown that the relative cis or trans stereochemistry has a dramatic influence on the global conformation and subsequent supramolecular properties. researchgate.net The (1R,3S) configuration locks the scaffold into a distinct shape, which is crucial for its application in creating well-defined three-dimensional structures.

Spectroscopic Methods for Stereochemical Assignment and Purity Determination (e.g., NMR, Circular Dichroism)

Confirming the precise stereochemistry and enantiomeric purity of this compound is essential, and this is achieved primarily through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of the substituents. nih.gov

¹H NMR: The coupling constants (³J values) between protons on adjacent carbons can help define their dihedral angles, providing insight into the ring's pucker and the pseudo-axial or pseudo-equatorial orientation of the substituents. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can identify protons that are close in space, which is invaluable for confirming the cis relationship between the protons at C1 and C3.

¹³C NMR: The chemical shifts of the ring carbons are sensitive to the steric environment. univ-lemans.fr The specific conformation adopted by the ring and its substituents results in a characteristic pattern of ¹³C signals that can be used for stereochemical assignment when compared with data from other diastereomers or computational predictions. univ-lemans.fr

To determine enantiomeric purity, standard NMR in an achiral solvent is insufficient as enantiomers are spectroscopically indistinguishable. libretexts.org This challenge is overcome by introducing a chiral environment:

Chiral Derivatizing Agents (CDAs): The diamine can be reacted with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers. researchgate.net These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. libretexts.org

Chiral Solvating Agents (CSAs): Adding an enantiomerically pure chiral solvating agent to the NMR sample can induce small, measurable differences in the chemical shifts of the two enantiomers due to the formation of transient, diastereomeric solvate complexes. researchgate.net

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov Since this compound is a chiral molecule, it will produce a characteristic CD spectrum. This experimental spectrum can be compared to one predicted by quantum chemical calculations for the known (1R,3S) absolute configuration. A match between the experimental and theoretical spectra provides strong evidence for the assignment of the absolute stereochemistry. nih.gov CD is also a sensitive method for determining enantiomeric purity. nih.gov

| Technique | Application | Information Obtained | Typical Observation |

|---|---|---|---|

| ¹H NMR | Relative Stereochemistry | Proton-proton coupling constants (³J), Nuclear Overhauser Effects (NOEs) | NOE between H1 and H3 confirms cis relationship. |

| ¹³C NMR | Structural Confirmation | Chemical shifts of ring carbons | A unique set of carbon signals corresponding to the specific puckered conformation. |

| NMR with Chiral Auxiliaries | Enantiomeric Purity | Formation of diastereomeric species | Separation of signals for R and S enantiomers, allowing for integration and ee calculation. |

| Circular Dichroism (CD) | Absolute Stereochemistry & Enantiomeric Purity | Differential absorption of polarized light (Cotton effect) | Comparison of experimental spectrum with computationally predicted spectrum for known configuration. |

Computational Chemistry Approaches to Understand Chiral Induction and Conformation

Computational chemistry provides indispensable tools for analyzing the complex conformational landscape of cyclopentane diamine scaffolds, offering insights that complement experimental data.

Molecular modeling and molecular dynamics (MD) simulations are used to explore the potential energy surface of this compound. nih.gov Molecular mechanics force fields are used to calculate the energies of thousands of potential conformations, identifying the lowest-energy (most stable) structures. researchgate.net

MD simulations add a temporal dimension, simulating the movement of atoms over time at a given temperature. nih.govmdpi.com This approach allows for the observation of dynamic processes such as ring puckering and the interconversion between different envelope and twist conformers. nih.gov From these simulations, one can determine the relative populations of different conformational states and the energy barriers between them, providing a detailed picture of the molecule's flexibility and preferred shapes in solution. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Conformational Ensemble | A collection of low-energy structures the molecule can adopt. | Identifies the most probable shapes of the molecule (e.g., specific envelope or twist forms). |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Reveals stable conformers (energy minima) and transition states for interconversion. |

| Dihedral Angle Distribution | The probability of finding specific bond rotation angles over time. | Characterizes the degree of ring puckering and substituent orientation. |

| Interatomic Distances | Tracks the distance between specific atoms (e.g., those on the Boc and Cbz groups). | Assesses steric interactions and potential for intramolecular hydrogen bonding. |

While molecular mechanics is fast, quantum chemical methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure, which is crucial for understanding stereoselectivity and subtle intramolecular interactions. nih.govrsc.org DFT calculations can be used to:

Optimize Geometries: Accurately predict the bond lengths, bond angles, and dihedral angles of the lowest-energy conformers.

Calculate Relative Energies: Determine the energy differences between various conformers with high accuracy, allowing for a reliable prediction of the most stable structure.

Analyze Non-covalent Interactions: Identify and quantify weak interactions, such as intramolecular hydrogen bonds or van der Waals forces, that can play a significant role in stabilizing a particular conformation.

Model Transition States: In the context of reactions involving this scaffold, quantum calculations can elucidate the mechanism and the origin of stereoselectivity by modeling the transition states that lead to different stereoisomeric products. acs.org

These calculations are fundamental to understanding how the inherent chirality of the (1R,3S) scaffold can direct the outcome of a chemical reaction, a process known as chiral induction.

A key advantage of developing a robust computational model for this compound is the ability to predict the behavior of its derivatives. nih.govresearchgate.net By computationally modifying the parent structure—for example, by changing the protecting groups, attaching peptide chains, or incorporating it into a larger molecular assembly—researchers can forecast how these modifications will impact the conformational preferences of the cyclopentane ring. nih.gov

This predictive power is particularly valuable in the design of foldamers, where scaffolds like this are used to induce specific secondary structures (e.g., helices or turns) in oligomers. nih.govresearchgate.net Computational screening of various derivatized systems can rapidly identify candidates with the desired three-dimensional shape, guiding and accelerating experimental synthesis efforts.

Future Research Directions and Emerging Opportunities in Chiral Cyclopentane Diamine Chemistry

Development of Novel and Sustainable Stereoselective Synthetic Pathways

One promising avenue is the advancement of asymmetric catalysis , which enables the direct formation of chiral centers with high enantioselectivity. nih.govresearchgate.net This includes the development of novel chiral catalysts and ligands that can facilitate the stereoselective synthesis of cyclopentane (B165970) diamine precursors. nbinno.commerckmillipore.com For instance, research into transition metal-catalyzed reactions, such as asymmetric hydrogenation and amination, is expected to yield more direct and atom-economical routes to these valuable compounds. acs.org

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic design. This involves the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. A notable example is the bio-based synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock, which offers a sustainable alternative to petrochemical-derived routes. acs.org Such approaches not only reduce the environmental impact but can also lead to more cost-effective manufacturing processes.

Exploration of New Applications in Materials Science and Chiral Polymers

Chiral cyclopentane diamines are not only valuable as synthetic intermediates but also as building blocks for advanced materials with unique properties. A significant area of future research lies in their application in materials science and the development of chiral polymers . bohrium.comnih.govresearchgate.net The inherent chirality of these diamines can be transferred to polymeric structures, leading to materials with specific optical, electronic, and recognition properties. nso-journal.org

One exciting prospect is the use of chiral cyclopentane diamines in the creation of chiral polymers for enantioselective separations . These materials can be used as chiral stationary phases in chromatography or as membranes for the resolution of racemic mixtures, a critical process in the pharmaceutical industry. The well-defined stereochemistry of the diamine building blocks can lead to highly selective and efficient separation materials.

Furthermore, the incorporation of chiral cyclopentane diamines into polymers can lead to materials with interesting chiroptical properties , such as circular dichroism and circularly polarized luminescence. These properties are of interest for applications in optical data storage, displays, and sensors. bohrium.com Research in this area will focus on designing and synthesizing polymers where the chirality of the diamine monomer is effectively translated into the macroscopic properties of the material.

The development of chiral metal-organic frameworks (MOFs) and other porous materials incorporating chiral cyclopentane diamines is another promising direction. These materials could find applications in asymmetric catalysis, chiral sensing, and gas separation. The rigid and well-defined structure of the cyclopentane ring can provide a robust scaffold for the construction of these advanced materials.

Integration with High-Throughput and Automated Synthesis Methodologies

To accelerate the discovery and optimization of chiral cyclopentane diamine derivatives and their applications, the integration of high-throughput and automated synthesis methodologies is crucial. nih.gov These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly speeding up the research and development process. rsc.orgucla.edu

Automated synthesis platforms can be employed to systematically vary the substituents on the cyclopentane diamine core, allowing for the rapid generation of a diverse range of derivatives. nih.govresearchgate.net This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery and for optimizing the performance of chiral ligands in asymmetric catalysis. By automating the repetitive tasks of synthesis, researchers can focus on the more creative aspects of experimental design and data analysis. nih.gov

Coupled with automated synthesis, high-throughput screening (HTS) techniques are essential for quickly evaluating the properties of the newly synthesized compounds. acs.orgsigmaaldrich.com For example, in the context of catalysis, HTS can be used to rapidly screen a library of chiral ligands based on a cyclopentane diamine scaffold to identify the most effective catalyst for a particular transformation. youtube.com Similarly, in drug discovery, HTS can be used to identify compounds with desired biological activity.

The future of this field will likely see the development of fully integrated, autonomous systems that combine artificial intelligence and machine learning with robotic synthesis and screening platforms. nih.govchemistryworld.com These "self-driving laboratories" could intelligently design, synthesize, and test new chiral cyclopentane diamine derivatives, leading to unprecedented rates of discovery. nih.gov

Bio-Inspired Catalysis and Biocatalytic Approaches for Diamine Synthesis

Nature provides a rich source of inspiration for the development of highly selective and efficient catalysts. Bio-inspired catalysis and biocatalytic approaches are emerging as powerful tools for the synthesis of chiral diamines, offering several advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and environmental sustainability. ucla.eduresearchgate.net

Enzyme-catalyzed reactions are at the forefront of this research. A variety of enzymes, such as transaminases, amine dehydrogenases, and imine reductases, have shown great potential for the asymmetric synthesis of chiral amines. acs.org Researchers are actively engaged in protein engineering and directed evolution to develop novel biocatalysts with improved substrate scope, stability, and catalytic efficiency for the synthesis of cyclopentane diamine precursors. researchgate.net

For example, transaminases can be used to convert a prochiral ketone into a chiral amine with high enantiomeric excess. By engineering these enzymes, it may be possible to directly synthesize chiral cyclopentane diamines or their immediate precursors. This approach avoids the need for protecting groups and multiple synthetic steps, leading to more efficient and sustainable processes.

In addition to using isolated enzymes, whole-cell biocatalysis offers a promising alternative. In this approach, entire microorganisms are used as catalysts, which can simplify the process by providing the necessary cofactors and enzymes in their natural environment. Future research will focus on identifying and engineering microorganisms that can efficiently produce chiral cyclopentane diamines from simple and renewable starting materials.

Q & A

Basic Questions

Q. What are the key synthetic steps for preparing (1R,3S)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane, and why are Boc and Cbz groups selected as protecting agents?

- Methodological Answer : The synthesis typically involves sequential protection of the amino groups. First, the Boc (tert-butoxycarbonyl) group is introduced under basic conditions (e.g., using di-tert-butyl dicarbonate), followed by the Cbz (carbobenzyloxy) group via coupling reagents like HOBt/EDC (1-hydroxybenzotriazole/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to ensure regioselectivity . Boc is acid-labile, allowing selective deprotection without disturbing the Cbz group, which requires hydrogenolysis. This stepwise approach minimizes side reactions and preserves stereochemical integrity.

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying stereochemistry. For example, distinct coupling constants (e.g., for cyclopentane protons) and chemical shifts (e.g., Boc carbonyl at ~155 ppm) confirm spatial arrangement .

- RP-HPLC : Reversed-phase chromatography with UV detection (e.g., at 254 nm) assesses purity and identifies byproducts. A retention time deviation >5% from reference standards indicates impurities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 333.1818) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods during synthesis due to potential irritant vapors (e.g., from coupling reagents) .

- Spill Management : Absorb liquid spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Avoid release into waterways due to potential aquatic toxicity .

Advanced Research Questions

Q. How can coupling efficiency during Boc/Cbz group introduction be optimized?

- Methodological Answer :

- Reagent Ratios : Use a 1.2:1 molar excess of Boc anhydride relative to the amine to ensure complete protection. For Cbz, pre-activate the carboxybenzyl chloride with a tertiary base (e.g., DIPEA) to enhance electrophilicity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility. Add molecular sieves to scavenge water, preventing premature deprotection .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or in situ FTIR to detect carbonyl formation (~1680–1720 cm) .

Q. What strategies mitigate stereochemical inversion during synthesis?

- Methodological Answer :

- Low-Temperature Reactions : Conduct couplings at 0–4°C to minimize epimerization. For example, EDC/HOBt-mediated reactions at 4°C reduce racemization risk .

- Chiral Auxiliaries : Use (1R,3S)-configured starting materials (e.g., cyclopentane carboxylates) to preserve configuration during functionalization .

- Crystallography : Single-crystal X-ray analysis resolves ambiguous NOE (nuclear Overhauser effect) data in NMR, confirming spatial arrangements .

Q. How does the compound’s conformation influence its bioactivity in peptide-based systems?

- Methodological Answer :

- Conformational Rigidity : The cyclopentane core restricts backbone flexibility, enhancing binding selectivity. For example, in NR2B receptor modulation, the (1R,3S) configuration aligns with hydrophobic pockets in the target protein .

- Peptide Incorporation : Use solid-phase synthesis to integrate the compound into peptide chains. Monitor circular dichroism (CD) spectra to confirm β-turn or helical conformations, which correlate with bioactivity .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Dynamic NMR : For overlapping signals (e.g., cyclopentane protons), variable-temperature NMR (e.g., −40°C to 25°C) separates resonances by slowing ring puckering dynamics .

- Isotopic Labeling : Introduce N or C labels at amino groups to simplify HMBC (heteronuclear multiple-bond correlation) analysis and confirm connectivity .

- Cross-Validation : Compare HPLC retention times with synthetic standards and correlate with computational models (e.g., DFT-predicted dipole moments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.